molecular formula C9H5NO2 B595009 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile CAS No. 1640-99-9

3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

Cat. No. B595009
CAS RN: 1640-99-9
M. Wt: 159.144
InChI Key: ACTZPTUJAKROJB-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that ensures accurate results .


Synthesis Analysis

The synthesis of benzofuran derivatives, including 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile, has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile is represented by the linear formula C9H5NO2 . The InChI code for this compound is 1S/C9H5NO2/c10-4-6-1-2-9-7 (3-6)8 (11)5-12-9/h1-3,5,11H .


Chemical Reactions Analysis

Benzofuran compounds, including 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have potential applications in many aspects, making them potential natural drug lead compounds .


Physical And Chemical Properties Analysis

3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile is a pale-yellow to yellow-brown solid . Its molecular weight is 159.14 .

Future Directions

The future directions for 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile and similar compounds are promising. Given their strong biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . They are seen as potential natural drug lead compounds .

properties

IUPAC Name

3-oxo-1-benzofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTZPTUJAKROJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

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